2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE
Overview
Description
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is a synthetic organic compound that features a dichlorophenoxy group, a pyridyl group, and a piperazine moiety
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .
Mode of Action
The interaction of piperazine derivatives with their targets often results in significant changes, contributing to their wide range of biological and pharmaceutical activity .
Biochemical Pathways
Given the broad biological and pharmaceutical activity of piperazine derivatives, it can be inferred that multiple pathways could be affected .
Result of Action
The wide range of biological and pharmaceutical activity of piperazine derivatives suggests that they can have significant effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrogen-bonding networks with inorganic ions or metal chloride in hydrochloric acid medium . These interactions can influence the crystallization ratio, protonated number, and final structures of the compound.
Cellular Effects
1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form diverse supramolecular architectures through hydrogen-bonding interactions can impact cellular activities .
Molecular Mechanism
The molecular mechanism of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s interactions with inorganic ions or metal chloride can lead to the formation of diverse supramolecular architectures, which in turn affect its biochemical properties and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the formation of hydrogen-bonding networks can impact the compound’s stability and activity over time .
Dosage Effects in Animal Models
The effects of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine vary with different dosages in animal models. Higher doses may lead to toxic or adverse effects, while lower doses may not produce significant biochemical or cellular changes. The compound’s interactions with biomolecules and its ability to form diverse supramolecular architectures can influence its dosage effects .
Metabolic Pathways
1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine is involved in various metabolic pathways. It interacts with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s ability to form hydrogen-bonding networks with inorganic ions or metal chloride can influence its metabolic pathways .
Transport and Distribution
The transport and distribution of 1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine within cells and tissues are influenced by its interactions with transporters or binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments .
Subcellular Localization
1-[(2,3-dichlorophenoxy)acetyl]-4-(2-pyridinyl)piperazine’s subcellular localization is determined by targeting signals or post-translational modifications that direct it to specific compartments or organelles. The compound’s ability to form diverse supramolecular architectures can influence its activity and function within different subcellular locations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE typically involves the following steps:
Formation of the Dichlorophenoxy Intermediate: The initial step involves the reaction of 2,3-dichlorophenol with an appropriate alkylating agent to form the 2,3-dichlorophenoxy intermediate.
Piperazine Coupling: The intermediate is then reacted with 4-(2-pyridyl)piperazine under suitable conditions, often involving a base such as potassium carbonate, to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industrial Applications: Employed in the synthesis of other complex organic molecules.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-DICHLOROPHENOXY)PROPANOIC ACID: Another dichlorophenoxy compound with herbicidal properties.
2-(2,4-DICHLOROPHENOXY)ACETIC ACID: A widely used herbicide known for its plant growth regulatory effects.
Uniqueness
2-(2,3-DICHLOROPHENOXY)-1-[4-(2-PYRIDYL)PIPERAZINO]-1-ETHANONE is unique due to its combination of a dichlorophenoxy group with a pyridyl-piperazine moiety, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
2-(2,3-dichlorophenoxy)-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O2/c18-13-4-3-5-14(17(13)19)24-12-16(23)22-10-8-21(9-11-22)15-6-1-2-7-20-15/h1-7H,8-12H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKVOUIDJCTZONO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)COC3=C(C(=CC=C3)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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